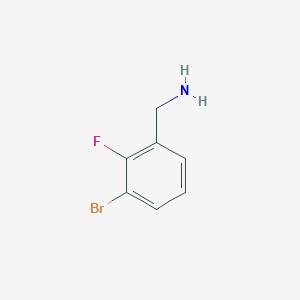

(3-Bromo-2-fluorophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFXXIVSWGQMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949043 | |

| Record name | 1-(3-Bromo-2-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261723-28-8 | |

| Record name | 1-(3-Bromo-2-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-2-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3-Bromo-2-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-fluorophenyl)methanamine, a substituted benzylamine, serves as a crucial building block in medicinal chemistry and organic synthesis. Its structural features, including the presence of bromine and fluorine atoms on the phenyl ring, impart unique physicochemical properties that are of significant interest in the design of novel pharmaceutical agents and other specialty chemicals. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇BrFN | [1] |

| Molecular Weight | 204.04 g/mol | [1] |

| CAS Number | 261723-28-8 | [1] |

| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred from similar compounds |

Experimental Protocols for Physical Property Determination

For novel compounds like this compound where extensive experimental data is not available, the following standard protocols can be employed to determine its key physical properties.

Determination of Melting Point

The melting point of a solid compound is a measure of its purity and can be determined using a melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology (Distillation Method):

-

A small volume of the liquid is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask.

-

The liquid is heated gently.

-

The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded as boiling points are pressure-dependent.

Determination of Density

The density of a substance is its mass per unit volume.

Methodology (Pycnometer Method):

-

The mass of a clean, dry pycnometer (a small glass flask of known volume) is determined.

-

The pycnometer is filled with the liquid sample, and its mass is measured again.

-

The mass of the liquid is calculated by subtraction.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. For amines, solubility in both aqueous and organic solvents is of interest.[2][3]

Methodology:

-

To a series of test tubes, add a small, measured amount of this compound.

-

Add a measured volume of a specific solvent (e.g., water, ethanol, diethyl ether, dichloromethane) to each test tube.[2]

-

Agitate the mixtures thoroughly.

-

Observe whether the amine dissolves completely.[2] The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature. Due to the amine functional group, the solubility in acidic aqueous solutions is also a key parameter to determine, as amines typically form water-soluble salts.[2]

Synthesis Workflow

The synthesis of this compound typically proceeds from the corresponding nitrile, 3-bromo-2-fluorobenzonitrile. A general workflow for this chemical transformation is outlined below.

References

Technical Guide: (3-Bromo-2-fluorophenyl)methanamine (CAS No. 261723-28-8)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

(3-Bromo-2-fluorophenyl)methanamine is a substituted benzylamine derivative. Its chemical structure incorporates a bromine and a fluorine atom on the phenyl ring, making it a potentially valuable building block in medicinal chemistry and materials science. The presence of halogen atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

| Identifier | Value | Source |

| CAS Number | 261723-28-8 | [1][2][3][4][5] |

| Molecular Formula | C7H7BrFN | [1][3][5][6] |

| Molecular Weight | 204.04 g/mol | [1][3][5] |

| MDL Number | MFCD13194194 | [1][3][6] |

| SMILES | NCC1=CC=CC(Br)=C1F | [3] |

Physicochemical Properties

Detailed physicochemical data for this compound is limited in publicly accessible sources. The following information is based on supplier data sheets.

| Property | Value | Source |

| Appearance | Powder | [7] |

| Purity | Typically offered at ≥95% or 97% | [8] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

Note: For research purposes, it is crucial to obtain a certificate of analysis (COA) from the supplier to confirm the purity and identity of the compound.

Synthesis and Availability

This compound is commercially available from various chemical suppliers as a research chemical.[2][3][8][9][10] While specific, detailed synthesis protocols are not published in peer-reviewed literature, a plausible synthetic route can be inferred from related chemical transformations. A common approach would involve the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde.

A related precursor, (3-bromo-2-fluorophenyl)methanol (CAS 261723-32-4), is also commercially available, suggesting its potential role in the synthesis of the target methanamine.[11][12]

Spectral Data

While several suppliers indicate the availability of spectral data such as NMR, HPLC, and LC-MS for this compound, the actual spectra are not publicly available.[3][4] Researchers are advised to request this data directly from the supplier. This information is critical for verifying the chemical structure and purity of the compound before its use in any experimental setting.

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) should be obtained from the supplier and reviewed before handling this compound.[2][13] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. The compound should be handled in a well-ventilated area or a fume hood.

Applications and Research Potential

As a halogenated benzylamine, this compound holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The specific substitution pattern may be of interest for structure-activity relationship (SAR) studies in drug discovery programs. However, no specific applications or biological activities have been documented in the reviewed public literature.

Logical Relationship of Available Data

The following diagram illustrates the logical flow of information currently available for this compound, which primarily revolves around its chemical identity and procurement from commercial suppliers.

Caption: Logical flow of available data for the target compound.

Conclusion

This compound is a readily available chemical intermediate. While its basic chemical identity is well-established by suppliers, a significant gap exists in the public domain regarding detailed experimental protocols, comprehensive physicochemical characterization, and, most notably, its biological activity and potential applications in drug development or other scientific fields. Researchers interested in utilizing this compound will need to perform their own in-depth analyses to establish its properties and suitability for their specific research objectives.

References

- 1. 261723-28-8 | CAS DataBase [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 261723-28-8|this compound|BLD Pharm [bldpharm.com]

- 4. 261723-28-8|2-氟-3溴苄胺|this compound|-范德生物科技公司 [bio-fount.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. keyorganics.net [keyorganics.net]

- 7. This compound hydrochloride, CasNo.261723-28-8 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]

- 8. This compound - 通用试剂 - 西典实验 [seedior.com]

- 9. echemhub.com [echemhub.com]

- 10. This compound , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 11. 3-溴-2-氟苯甲醇 - CAS号 261723-32-4 - 摩熵化学 [molaid.com]

- 12. (3-bromo-2-fluorophenyl)methanol CAS#: 261723-32-4 [m.chemicalbook.com]

- 13. This compound [myskinrecipes.com]

In-Depth Technical Guide: 3-Bromo-2-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, synthesis, and key properties of 3-Bromo-2-fluorobenzylamine, an important chemical intermediate in various synthetic applications.

Core Structural and Physical Information

3-Bromo-2-fluorobenzylamine, with the CAS Number 261723-28-8, is a substituted aromatic amine. Its structure incorporates a bromine and a fluorine atom on the benzene ring, ortho and meta to the aminomethyl group, respectively. This substitution pattern imparts unique reactivity and makes it a valuable building block in medicinal chemistry and materials science.

Structural and Chemical Identifiers

The fundamental structural and identifying information for 3-Bromo-2-fluorobenzylamine is summarized in the table below.

| Identifier | Value |

| IUPAC Name | (3-Bromo-2-fluorophenyl)methanamine |

| CAS Number | 261723-28-8[1] |

| Molecular Formula | C₇H₇BrFN[1] |

| Molecular Weight | 204.04 g/mol [1] |

| MDL Number | MFCD13194194[1] |

Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | For the related compound (3-bromo-2-fluorophenyl)methanol, the melting point is 36.0 to 40.0 °C. |

| Boiling Point | Not Reported | For the isomer 3-Bromo-4-fluorobenzylamine, the boiling point is reported as 250.5°C at 760 mmHg.[1] |

| Density | Not Reported | - |

| Solubility | Not Reported | For the isomer 3-Bromo-4-fluorobenzylamine hydrochloride, it is reported as soluble in water.[1] |

| pKa | Not Reported | - |

Synthesis Protocol

The primary route for the synthesis of 3-Bromo-2-fluorobenzylamine involves the reduction of a nitrile precursor, specifically 3-Bromo-2-fluorobenzonitrile. A method has been detailed in patent literature, providing a scalable and efficient process.[2]

Experimental Protocol: Reduction of 3-Bromo-2-fluorobenzonitrile

This protocol is based on the methodology described in Chinese patent CN113372223A.[2]

Materials:

-

3-Bromo-2-fluorobenzonitrile (Substrate)

-

Borane dimethyl sulfide complex (BH₃·SMe₂) (Reducing Agent)

-

Anhydrous organic solvent (e.g., Tetrahydrofuran - THF)

-

Methanol (Quenching Agent)

-

Alumina (for column chromatography)

-

Ethyl acetate (Eluent)

-

Inert Gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry, inert gas-flushed round-bottom flask, dissolve 3-Bromo-2-fluorobenzonitrile in an anhydrous organic solvent. The concentration of the starting material should be in the range of 0.05 to 0.5 g/mL.[2]

-

Cooling: Cool the solution to -5°C using an appropriate cooling bath.[2]

-

Addition of Reducing Agent: Slowly add the borane dimethyl sulfide complex dropwise to the cooled solution. The molar ratio of the nitrile substrate to the borane complex should be between 1:1.2 and 1:2.2.[2]

-

Initial Reaction: After the addition is complete, stir the reaction mixture at a low temperature for 20-60 minutes.[2]

-

Main Reaction: Allow the mixture to warm to room temperature and continue to stir for 8-15 hours to ensure the reaction goes to completion.[2]

-

Quenching: After the reaction period, carefully and slowly add methanol dropwise to quench the excess borane complex. Continue adding methanol until no more hydrogen gas is evolved.[2]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Methanolysis: Add methanol to the residue and reflux the mixture with stirring for 2-5 hours.[2]

-

Final Concentration: Remove the solvent again under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography using an alumina column. Elute the column with ethyl acetate to isolate the pure 3-Bromo-2-fluorobenzylamine.[2]

Synthesis Workflow Diagram

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of (3-Bromo-2-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-2-fluorophenyl)methanamine (CAS No. 261723-28-8) is a substituted benzylamine derivative with potential applications in medicinal chemistry and drug discovery. Its structural features, including the presence of bromine and fluorine atoms on the aromatic ring, make it an attractive scaffold for the synthesis of novel bioactive compounds. This technical guide provides a summary of available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a plausible synthetic route. Additionally, a hypothetical signaling pathway is proposed to illustrate its potential biological relevance in the context of drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 2-Fluoro-3-bromobenzylamine

-

CAS Number: 261723-28-8

-

Molecular Formula: C₇H₇BrFN

-

Molecular Weight: 204.04 g/mol

Spectroscopic Data

While a complete set of publicly available, experimentally determined spectra for this compound is limited, data is referenced by commercial suppliers[1]. The following tables summarize the expected and predicted spectroscopic characteristics based on the analysis of structurally similar compounds and publicly available predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the electronic effects of the halogen substituents.

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| CH₂ | ~3.9 - 4.1 | ~40 - 45 |

| NH₂ | ~1.5 - 2.5 (broad) | - |

| Aromatic CH | ~6.9 - 7.5 | ~115 - 140 |

| Aromatic C-F | - | ~155 - 160 (d, ¹JCF) |

| Aromatic C-Br | - | ~110 - 115 |

| Aromatic C-CH₂ | - | ~135 - 140 |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine like this compound will exhibit characteristic vibrational frequencies.

Table 2: Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-N | Stretch | 1020 - 1250 | Medium |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern for the molecular ion peak (M and M+2) with approximately equal intensity is expected.

Table 3: Predicted Mass Spectrometry Data [2]

| Adduct | m/z |

| [M+H]⁺ | 203.98188 |

| [M+Na]⁺ | 225.96382 |

| [M]⁺ | 202.97405 |

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the reduction of the corresponding benzonitrile, based on methodologies reported for similar compounds[3].

-

Starting Material: 3-Bromo-2-fluorobenzonitrile.

-

Reduction: The nitrile is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

A reducing agent, such as borane-dimethyl sulfide complex (BMS), is added dropwise to the solution at a controlled temperature (e.g., 0 °C).

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous base (e.g., 1M NaOH) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The crude amine can be purified by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified amine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The spectra are processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid or a solution in a suitable solvent (e.g., chloroform) is placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.

-

Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used.

-

Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer.

-

Data Interpretation: The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound. The isotopic distribution for bromine should be clearly visible[4][5][6].

Hypothetical Signaling Pathway and Biological Relevance

Substituted benzylamines are known to interact with a variety of biological targets, including enzymes and receptors. Given its structure, this compound could potentially act as an inhibitor or modulator of various signaling pathways implicated in disease. For instance, many benzylamine derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) or as ligands for G-protein coupled receptors (GPCRs).

Below is a conceptual workflow illustrating the potential role of a novel benzylamine derivative in a drug discovery context, from initial screening to downstream cellular effects.

Caption: Conceptual workflow of a novel benzylamine in drug discovery.

This diagram illustrates a logical progression from the compound's interaction with a hypothetical biological target, through the modulation of a cellular signaling cascade, to a final cellular response. This serves as a foundational model for researchers investigating the mechanism of action of new chemical entities like this compound.

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. This guide provides a consolidated overview of its spectroscopic characteristics, along with standardized protocols for its synthesis and analysis. The presented hypothetical workflow highlights its potential relevance in drug discovery research, providing a framework for further investigation into its biological activities. As more experimental data becomes publicly available, a more detailed and precise understanding of this compound's properties will emerge.

References

- 1. 261723-28-8|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C7H7BrFN) [pubchemlite.lcsb.uni.lu]

- 3. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Molecular weight and formula of (3-Bromo-2-fluorophenyl)methanamine

For researchers, scientists, and professionals in drug development, (3-bromo-2-fluorophenyl)methanamine is a key building block in the synthesis of novel compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Core Compound Data

This compound, also known as 3-bromo-2-fluorobenzylamine, is a substituted benzylamine derivative. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, makes it a versatile reagent in medicinal chemistry and materials science.

| Property | Value | References |

| Molecular Formula | C7H7BrFN | [1][2][3][4] |

| Molecular Weight | 204.04 g/mol | [1][3][4][5] |

| CAS Number | 261723-28-8 | [3][6] |

| Synonyms | 3-Bromo-2-fluorobenzylamine | [3] |

| Purity | Typically ≥97% | [3][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further research. While specific, detailed experimental protocols are proprietary and can vary between suppliers, a general synthetic approach can be inferred from related chemical transformations. A common route involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Conceptual Synthesis Workflow:

A plausible synthetic pathway for this compound could start from 3-bromo-2-fluorobenzaldehyde.

A conceptual workflow for the synthesis of this compound.

General Experimental Protocol for Reductive Amination:

-

Step 1: Reaction Setup: 3-bromo-2-fluorobenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.

-

Step 2: Imine Formation: An ammonia source, like ammonium chloride or a solution of ammonia in an alcohol, is added to the reaction mixture. The reaction is stirred to facilitate the formation of the corresponding imine.

-

Step 3: Reduction: A reducing agent, for instance, sodium borohydride, is carefully added in portions to the mixture. This step reduces the imine to the desired amine.

-

Step 4: Quenching and Extraction: The reaction is quenched by the addition of water. The product is then extracted into an organic solvent.

-

Step 5: Purification: The crude product is purified using techniques such as column chromatography to yield pure this compound.

Applications in Research and Drug Development

The structural motifs present in this compound are of significant interest in the development of new therapeutic agents and functional materials. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate to its target protein.

Potential Research and Development Workflow:

The following diagram illustrates a typical workflow where this compound is utilized as a starting material in a drug discovery program.

A generalized workflow for drug discovery utilizing this compound.

While no specific signaling pathways involving this compound itself are documented, its derivatives are investigated for their potential to modulate various biological targets. For instance, similar fluorinated and brominated aromatic compounds have been explored as inhibitors of enzymes or as ligands for receptors in the central nervous system. The development of such compounds would follow the logical progression outlined in the diagram above.

References

- 1. [(3-bromo-2-fluorophenyl)methyl]amine hydrochloride-Molbase [molbase.com]

- 2. PubChemLite - this compound (C7H7BrFN) [pubchemlite.lcsb.uni.lu]

- 3. CAS 261723-28-8 | 3630-B-0B | MDL MFCD13194194 | 3-Bromo-2-fluorobenzyl amine | SynQuest Laboratories [synquestlabs.com]

- 4. 3-Bromo-2-fluoro-N-methylaniline CAS#: 943830-86-2 [m.chemicalbook.com]

- 5. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - 通用试剂 - 西典实验 [seedior.com]

IUPAC name for C7H7BrFN

An In-depth Technical Guide to the Isomers of C₇H₇BrFN: IUPAC Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C₇H₇BrFN represents a multitude of structural isomers, each with unique chemical and physical properties. This technical guide provides a detailed examination of several key isomers, focusing on their International Union of Pure and Applied Chemistry (IUPAC) nomenclature, physicochemical properties, and synthetic methodologies. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document will focus on isomers based on the aniline scaffold, specifically bromofluoromethylaniline derivatives, which are common structural motifs in medicinal chemistry.

IUPAC Nomenclature of C₇H₇BrFN Isomers

The systematic naming of organic compounds is governed by the IUPAC nomenclature rules. For substituted anilines, the aniline core is the parent structure. The substituents (bromo, fluoro, and methyl) are listed in alphabetical order, and their positions on the benzene ring are indicated by numbers. The carbon atom attached to the amino group is designated as position 1. The numbering is then continued around the ring to give the substituents the lowest possible locants.

Below is a DOT script for a Graphviz diagram illustrating the IUPAC naming convention for a representative isomer.

Technical Data for Selected Isomers

This section provides detailed information on three selected isomers of C₇H₇BrFN.

2-Bromo-4-fluoro-6-methylaniline

General Information

| Property | Value |

| IUPAC Name | 2-Bromo-4-fluoro-6-methylaniline |

| CAS Number | 202865-77-8[1] |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| Structure |

|

Physical Properties

| Property | Value | Source |

| Form | Solid | |

| Melting Point | 32-36 °C | |

| Flash Point | >110 °C (closed cup) |

Spectroscopic Data

| Type | Data | Source |

| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm: 7.16 (dd, ³J(H-F) = 8.3 Hz, ⁴J(H-H) = 2.9 Hz, 1H, Ar), 6.91 (dd, ³J(H-F) = 9.3 Hz, ⁴J(H-H) = 2.9 Hz, 1H, Ar), 4.83 (br. s, 2H, NH₂), 2.16 (s, 3H, CH₃) | [1] |

Experimental Protocol: Synthesis

Synthesis of 2-Bromo-4-fluoro-6-methylaniline from 4-fluoro-2-methylaniline [1]

-

Reaction Setup: Dissolve 4-fluoro-2-methylaniline in N,N-dimethylformamide (DMF).

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) in DMF dropwise to the aniline solution at 20 °C.

-

Reaction Monitoring: Stir the reaction mixture overnight.

-

Work-up: Pour the reaction mixture into a mixture of water, brine, and ethyl acetate. Separate the organic layer.

-

Extraction: Extract the aqueous phase multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Chromatography: Further purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.

4-Bromo-2-fluoro-6-methylaniline

General Information

| Property | Value |

| IUPAC Name | 4-Bromo-2-fluoro-6-methylaniline[2] |

| CAS Number | 429683-46-5[2][3] |

| Molecular Formula | C₇H₇BrFN[2] |

| Molecular Weight | 204.04 g/mol [2] |

| Structure |

|

Spectroscopic Data

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of 4-bromo-2-fluoro-6-methylaniline is not explicitly provided in the search results. However, a plausible synthetic route would involve the bromination of 2-fluoro-6-methylaniline. The regioselectivity of the bromination would be directed by the activating amino group and the deactivating but ortho-, para-directing fluoro group, as well as the weakly activating and ortho-, para-directing methyl group.

Below is a DOT script for a Graphviz diagram illustrating a potential synthesis workflow.

2-Bromo-6-fluoro-4-methylaniline

General Information

| Property | Value |

| IUPAC Name | 2-Bromo-6-fluoro-4-methylaniline |

| CAS Number | 18349-09-2[5][6] |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| Structure |

|

Spectroscopic Data

Spectroscopic data (¹H NMR, IR, MS) for this compound are available from various chemical suppliers.[5][6]

Experimental Protocol: Synthesis

Synthesis of 2-Bromo-6-fluoro-4-methylaniline from 4-methyl-2-fluoroaniline [7]

-

Reaction Setup: Prepare a stirred solution of 4-methyl-2-fluoroaniline in acetic acid at 15°C under an argon atmosphere.

-

Bromination: Add solid N-bromosuccinimide (NBS) portionwise over 20 minutes.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up and Purification: The product can be isolated and purified using standard techniques such as extraction and chromatography.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature and experimental data for selected isomers of C₇H₇BrFN. The provided synthesis protocols and workflows offer practical guidance for the preparation of these compounds. The structured presentation of data is intended to facilitate easy comparison and reference for researchers in the field of organic and medicinal chemistry. Further research into the biological activities of these and other isomers of C₇H₇BrFN may reveal novel therapeutic agents.

References

- 1. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]

- 2. 4-Bromo-2-fluoro-6-methylaniline | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 429683-46-5|4-Bromo-2-fluoro-6-methylaniline|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-2-fluoro-6-methylaniline(429683-46-5) 1H NMR spectrum [chemicalbook.com]

- 5. 2-BROMO-6-FLUORO-4-METHYLANILINE(18349-09-2) 1H NMR spectrum [chemicalbook.com]

- 6. 2-BROMO-6-FLUORO-4-METHYLANILINE | 18349-09-2 [chemicalbook.com]

- 7. 2-BROMO-6-FLUORO-4-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (3-Bromo-2-fluorophenyl)methanamine

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound (3-Bromo-2-fluorophenyl)methanamine. The analysis is grounded in fundamental NMR principles, including chemical shift theory, spin-spin coupling, and established substituent effects on aromatic systems. This document is intended to serve as a reference for the identification and characterization of this molecule in research and drug development settings.

Introduction

This compound is a substituted benzylamine derivative. Its structure, featuring a trisubstituted aromatic ring with bromine, fluorine, and aminomethyl groups, gives rise to a distinct and complex NMR profile. Understanding this profile is crucial for structural verification and for studying its chemical environment. Due to the absence of publicly available experimental spectra, this guide utilizes predictive methodologies based on empirical data and theoretical principles.

Predictive Methodology

The predicted NMR data herein are derived from a systematic analysis of substituent chemical shift (SCS) effects on a benzene ring. The chemical shift of benzene's protons (δ ≈ 7.3 ppm) and carbons (δ ≈ 128.5 ppm) are used as a baseline.[1][2] Additive models are employed to estimate the influence of the bromo, fluoro, and methanamine substituents on the chemical shifts of the aromatic protons and carbons.[3]

Multiplicities and coupling constants are predicted based on known spin-spin interaction patterns in aromatic systems.[4] Special consideration is given to the influence of the ¹⁹F nucleus, which couples with both ¹H and ¹³C nuclei over multiple bonds, providing valuable structural information.[5][6] For more precise predictions, computational methods employing Density Functional Theory (DFT) are recommended, as they can provide highly accurate chemical shifts and coupling constants.[7][8][9]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals in three distinct regions: the aromatic region, the benzylic methylene region, and the amine proton region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.40 - 7.55 | ddd | ³J(H6-H5) ≈ 7.5, ³J(H6-F) ≈ 8.0, ⁵J(H6-H4) ≈ 0.5 |

| H-4 | 7.25 - 7.40 | t or dd | ³J(H4-H5) ≈ 7.5, ⁴J(H4-F) ≈ 5.0 |

| H-5 | 7.05 - 7.20 | ddd | ³J(H5-H6) ≈ 7.5, ³J(H5-H4) ≈ 7.5, ⁴J(H5-Br) ≈ 0.5 |

| -CH₂- | 3.90 - 4.10 | d | ⁴J(CH₂-F) ≈ 2.0 |

| -NH₂ | 1.50 - 2.50 | br s | N/A |

-

Aromatic Protons (H-4, H-5, H-6): The three aromatic protons are chemically non-equivalent and will appear in the range of δ 7.05-7.55 ppm. Their specific shifts are influenced by the combined electronic effects of the three substituents. The fluorine and bromine atoms are electron-withdrawing, generally deshielding nearby protons.[2] The multiplicity of each signal is complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Long-range H-F coupling constants are typically observed over several bonds.[10]

-

Benzylic Protons (-CH₂-): The two methylene protons are expected to appear as a doublet around δ 3.90-4.10 ppm. The downfield shift is due to the deshielding effect of the adjacent aromatic ring. The splitting into a doublet is predicted to arise from a four-bond coupling to the ortho fluorine atom (⁴J(HF)).

-

Amine Protons (-NH₂): The two amine protons will likely appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and temperature, but is typically found in the δ 1.50-2.50 ppm range.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, as all carbon atoms are in unique chemical environments. A key feature will be the splitting of signals due to carbon-fluorine (C-F) coupling.[6]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 (C-F) | 158.0 - 162.0 | d | ¹J(CF) ≈ 245-255 |

| C-1 (C-CH₂NH₂) | 135.0 - 139.0 | d | ²J(CF) ≈ 15-20 |

| C-6 | 128.0 - 132.0 | d | ³J(CF) ≈ 5-8 |

| C-4 | 126.0 - 130.0 | d | ³J(CF) ≈ 3-5 |

| C-5 | 118.0 - 122.0 | d | ⁴J(CF) ≈ 1-3 |

| C-3 (C-Br) | 114.0 - 118.0 | d | ²J(CF) ≈ 20-25 |

| -CH₂- | 39.0 - 43.0 | d | ³J(CF) ≈ 3-5 |

-

Aromatic Carbons (C1-C6): The six aromatic carbons will resonate in the δ 114-162 ppm range.[11]

-

The carbon directly bonded to fluorine (C-2) will be the most downfield aromatic carbon and will exhibit a very large one-bond coupling constant (¹J(CF)).[6]

-

The carbons bearing the bromine (C-3) and methanamine (C-1) groups will also have their chemical shifts significantly influenced.

-

All aromatic carbons are expected to appear as doublets due to coupling with the ¹⁹F nucleus. The magnitude of the J(CF) coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.[4][12]

-

-

Benzylic Carbon (-CH₂-): This aliphatic carbon is expected around δ 39-43 ppm. It is also predicted to show a small three-bond coupling to the fluorine atom (³J(CF)).

Visualization of NMR Structural Relationships

The following diagram illustrates the key through-bond relationships that determine the predicted NMR coupling patterns for the aromatic protons of this compound.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scispace.com [scispace.com]

Commercial Suppliers and Technical Guide for (3-Bromo-2-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and applications of the valuable chemical building block, (3-Bromo-2-fluorophenyl)methanamine and its hydrochloride salt. This compound is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to its utility in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.

Chemical and Physical Properties

This compound, also known as 3-bromo-2-fluorobenzylamine, is a substituted benzylamine that serves as a versatile intermediate in organic synthesis. It is commonly available as a free base or as a more stable hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₇H₇BrFN | C₇H₈BrClFN |

| Molecular Weight | 204.04 g/mol | 240.50 g/mol |

| CAS Number | Not consistently available | 1177559-63-5[1][2][3][4][5] |

| Appearance | Not consistently specified | Solid/Powder |

| Purity | Varies by supplier | Typically ≥95% |

Commercial Availability

A variety of chemical suppliers offer this compound and its hydrochloride salt in research and bulk quantities. The following table summarizes the offerings from several prominent suppliers. Please note that availability and product specifications are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Name | CAS Number | Catalog Number | Purity | Available Quantities |

| Amerigo Scientific | This compound | N/A | FC01263487BIO | Inquiry | 100 mg, 250 mg, 500 mg[2] |

| Parchem | This compound hydrochloride | 1177559-63-5 | Inquiry | Inquiry | Inquiry[1] |

| AiFChem | This compound hydrochloride | 1177559-63-5 | ACPISN923 | 95% | 1 g, 5 g[1] |

| Shanghai Macklin Biochemical Co., Ltd. | This compound hydrochloride | 1177559-63-5 | Inquiry | Inquiry | Inquiry[2] |

| Thermo Scientific Chemicals | 3-Bromo-4-fluorobenzylamine hydrochloride | 202865-68-7 | AAA1928006 | 98% | 5 g |

| Capot Chemical | (3-bromo-5-fluorophenyl)methanamine hydrochloride | 1189924-80-8 | 3774 | 98% (Min, HPLC) | Inquiry[6] |

Note: Some suppliers list isomers or related compounds. Researchers should carefully verify the chemical structure and CAS number before purchasing.

Supply Chain Overview

The general supply chain for this compound follows a standard model for chemical reagents, beginning with raw material sourcing and culminating in delivery to the end-user for research and development.

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding benzonitrile precursor, 3-bromo-2-fluorobenzonitrile. The primary method involves the reduction of the nitrile group to a primary amine.

Synthetic Pathway

Experimental Protocol: Reduction of a Substituted Benzonitrile

The following is a general procedure adapted from the synthesis of a structurally similar compound, (4-bromo-2-fluorophenyl)methanamine, which can be modified for the synthesis of the target compound.

Materials:

-

3-Bromo-2-fluorobenzonitrile

-

Tetrahydrofuran (THF), anhydrous

-

Borane tetrahydrofuran complex (1 M solution in THF)

-

Methanol (MeOH)

-

1 M aqueous Sodium Hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Dissolve 3-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1 M solution of borane tetrahydrofuran complex in THF (typically 2-3 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

-

Concentrate the solution under reduced pressure to remove the solvents.

-

Partition the residue between 1 M aqueous NaOH and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of three key functionalities: a primary amine, a bromine atom, and a fluorine atom. These features allow for diverse chemical modifications and the introduction of this scaffold into larger, more complex molecules.

The fluorinated phenyl ring is a common motif in modern pharmaceuticals. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the molecule, such as lipophilicity and pKa. The bromine atom serves as a convenient handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of a wide range of substituents. The primary amine is a key functional group for forming amide bonds, sulfonamides, or for use in reductive amination reactions to build out the molecular structure.

A significant application of this building block is in the synthesis of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the this compound moiety can be a key component of the pharmacophore that interacts with this site.

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Inhibition

Many kinase inhibitors target receptor tyrosine kinases (RTKs), which are involved in signaling pathways that control cell growth, proliferation, and survival. The following diagram illustrates a simplified RTK signaling pathway and the point of intervention for a kinase inhibitor.

By incorporating the this compound scaffold, medicinal chemists can synthesize novel compounds that act as kinase inhibitors, blocking the phosphorylation cascade and thereby inhibiting uncontrolled cell growth. The specific design and further functionalization of the molecule will determine its selectivity and potency against different kinases.

References

- 1. 1177559-63-5 | this compound hydrochloride - AiFChem [aifchem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. nbinno.com [nbinno.com]

- 4. americanelements.com [americanelements.com]

- 5. 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-2-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 3-Bromo-2-fluorobenzylamine. Direct experimental data for this specific compound is limited; therefore, much of the information presented is extrapolated from structurally similar compounds and general chemical safety principles. A thorough risk assessment should be conducted before handling this chemical.

Introduction

3-Bromo-2-fluorobenzylamine is a substituted benzylamine that holds significant potential as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional structure, featuring a reactive benzylamine group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can enhance the metabolic stability and bioavailability of target molecules, makes it a valuable building block for drug discovery and development.[1] This guide provides a detailed overview of the known safety, handling, and reactivity of 3-Bromo-2-fluorobenzylamine and its analogs to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source/Analog |

| IUPAC Name | (3-Bromo-2-fluorophenyl)methanamine | N/A |

| Synonyms | 2-Fluoro-3-bromobenzylamine | [2] |

| CAS Number | 1287218-19-2 (for N-methyl derivative) | [3] |

| Molecular Formula | C₇H₇BrFN | Calculated |

| Molecular Weight | 204.04 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Analogy to fluorobenzylamines[4] |

| Melting Point | 32.0-41.0 °C (for 3-Bromo-2-fluorobenzyl bromide) | [5] |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

Hazard Identification and Classification

A dedicated Safety Data Sheet (SDS) for 3-Bromo-2-fluorobenzylamine is not currently available. The hazard classification is therefore based on the SDS for the closely related analog, 3-Bromo-2-fluorobenzenamine.[6]

GHS Classification (Predicted):

-

Acute Toxicity, Oral: Category 3[6]

-

Acute Toxicity, Dermal: Category 3[6]

-

Acute Toxicity, Inhalation: Category 3[6]

Signal Word: Danger[6]

Hazard Statements (Predicted): [6]

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

H319: Causes serious eye irritation.

Precautionary Statements (Recommended): [6]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P361+P364: Take off immediately all contaminated clothing and wash it before reuse.

Safe Handling and Storage

Engineering Controls

-

All work with 3-Bromo-2-fluorobenzylamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

-

Ensure that a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Consult the glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.[7]

-

Body Protection: A flame-resistant lab coat is required. For larger quantities or operations with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[7]

Handling Procedures

-

Avoid all personal contact, including inhalation.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Keep containers tightly closed when not in use.

-

Use non-sparking tools to prevent ignition.[6]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[6]

Emergency Procedures

Spill Response

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or watercourses.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen if trained to do so. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Reactivity and Synthesis

Reactivity Profile

The reactivity of 3-Bromo-2-fluorobenzylamine is dictated by its functional groups:

-

Benzylamine: The primary amine group is nucleophilic and will react with electrophiles. It can also be acylated, alkylated, and used in the formation of imines and amides.

-

Bromo Group: The bromine atom on the aromatic ring is a key functional group for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1] This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.

-

Fluoro Group: The fluorine atom is generally unreactive under standard synthetic conditions but influences the electronic properties of the aromatic ring. In the context of drug design, the C-F bond is very stable and can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.[1][9]

Synthesis of 3-Bromo-2-fluorobenzylamine

A known method for the synthesis of 3-Bromo-2-fluorobenzylamine involves the reduction of 2-fluoro-3-bromobenzonitrile.[2] A patent describes a procedure starting from 2-fluoro-3-bromoxynil.[2]

Experimental Protocol: Reduction of 2-fluoro-3-bromobenzonitrile (Illustrative)

This protocol is based on a general method described in a patent for the synthesis of 2-fluoro-3-bromo-benzylamine.[2]

-

Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-bromobenzonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Reduction: Cool the solution to 0 °C. Slowly add a solution of a reducing agent, such as borane dimethyl sulfide complex (BH₃·SMe₂) (e.g., 1.2 eq), dropwise while maintaining the temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-15 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Bromo-2-fluorobenzylamine.

Note: This is an illustrative protocol and should be adapted and optimized based on a thorough literature review and risk assessment.

Applications in Research and Drug Development

While direct applications of 3-Bromo-2-fluorobenzylamine are not extensively documented, its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: The bromo- and amino- functionalities allow for the sequential or orthogonal introduction of various substituents, making it an ideal scaffold for generating libraries of compounds for high-throughput screening. The 2-fluoro-3-bromo substitution pattern can be found in precursors to biologically active molecules. For example, related structures are used in the synthesis of kinase inhibitors and other targeted therapies.[1]

-

Agrochemicals: The incorporation of fluorine and bromine is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and metabolic stability.[10]

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials with tailored electronic and physical properties.[11]

Visualizations

Risk Assessment and Control Workflow

Caption: A workflow for risk assessment and control when handling 3-Bromo-2-fluorobenzylamine.

Synthesis Workflow Diagram

Caption: An illustrative workflow for the synthesis of 3-Bromo-2-fluorobenzylamine.

References

- 1. nbinno.com [nbinno.com]

- 2. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]

- 3. aobchem.com [aobchem.com]

- 4. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H32228.06 [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

Technical Guide: Purity and Assay of Commercially Available (3-Bromo-2-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for assessing the purity and assay of commercially available (3-Bromo-2-fluorophenyl)methanamine. This compound is a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its quality essential for reproducible and reliable research.

Introduction

This compound is a substituted benzylamine derivative frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact reaction yields, introduce unwanted side products, and potentially affect the biological activity and toxicity of the final compounds. Therefore, rigorous analytical characterization of this starting material is a critical first step in any research or development workflow.

This guide outlines the common analytical techniques for purity and assay determination, provides detailed experimental protocols, and discusses potential impurities that may be present in commercially available batches.

Analytical Techniques for Purity and Assay

A multi-faceted approach is recommended for the comprehensive analysis of this compound, as no single technique can provide a complete profile of its purity. The following table summarizes the most common and effective methods.

| Analytical Technique | Information Provided | Advantages | Limitations | Typical Purity Detection Range |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main component and non-volatile impurities. | High sensitivity, excellent for quantitative analysis of the primary component and related substances. | May require method development for optimal separation. | >99% for the primary analyte; impurities detectable down to <0.05%. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of volatile and semi-volatile impurities. | High sensitivity and provides structural information about impurities through mass fragmentation patterns. | The analyte must be volatile and thermally stable. | >99% for the primary analyte; impurities detectable down to ppm levels. |

| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute or relative quantification of the main component and impurities with distinct signals. | Provides unambiguous structural confirmation and can quantify without a specific reference standard for each impurity. | Lower sensitivity compared to chromatographic methods; signal overlap can be an issue. | >99% for the primary analyte; impurities detectable down to ~0.1%.[1][2][3][4][5] |

| Elemental Analysis (CHNS) | Determines the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. | Confirms the elemental composition of the bulk material. | Does not identify or quantify specific impurities. | Provides data to confirm the theoretical elemental composition. |

| Karl Fischer Titration | Quantification of water content. | High accuracy and precision for water determination. | Specific to water content only. | Detectable from ppm to 100% water content. |

| Residual Solvent Analysis (Headspace GC) | Identification and quantification of residual solvents from the synthesis and purification process. | High sensitivity for volatile organic compounds. | Limited to volatile and semi-volatile solvents. | Complies with ICH Q3C guidelines for residual solvents.[6][7] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

This compound sample

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., a gradient from 20% to 80% Acetonitrile) with 0.1% Formic acid. Filter and degas the mobile phase.

-

Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions for linearity assessment.

-

Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Autosampler

-

Data acquisition and processing software with a mass spectral library

Reagents:

-

Dichloromethane or other suitable solvent (GC grade)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane.

-

GC-MS Conditions:

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1)

-

Injection Volume: 1 µL

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-450

-

-

Analysis: Analyze the total ion chromatogram (TIC). The area of each peak is proportional to the concentration of the corresponding component. Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Assay by Quantitative NMR (qNMR)

qNMR can be used for the absolute quantification of this compound.

Instrumentation:

-

NMR spectrometer (400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

-

This compound sample

Procedure:

-

Sample Preparation: Accurately weigh about 10-20 mg of the sample and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate software.

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard, IS = internal standard.

-

Potential Impurities

The nature and quantity of impurities in commercially available this compound can vary depending on the synthetic route employed. Potential impurities may include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Isomeric Impurities: Other isomers of bromo-fluoro-benzylamine.

-

Over-brominated or Under-brominated Species: Compounds with additional or fewer bromine atoms.

-

By-products of Synthesis: Side-products formed during the reaction, such as products of dehalogenation or other rearrangements.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

-

Water: Residual moisture.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described in this guide.

References

- 1. emerypharma.com [emerypharma.com]

- 2. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]

- 3. fhnw.ch [fhnw.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. almacgroup.com [almacgroup.com]

- 7. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]

The Strategic Incorporation of Fluorinated Building Blocks in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. This technical guide explores the multifaceted roles of fluorinated building blocks in drug discovery and development, providing a comprehensive overview of their impact on critical physicochemical and pharmacological properties. By leveraging the unique electronic nature of fluorine, medicinal chemists can strategically modulate a molecule's metabolic stability, lipophilicity, acidity, and binding affinity, ultimately enhancing its therapeutic potential.

The Impact of Fluorination on Key Drug Properties

The strategic placement of fluorine or fluorine-containing motifs can dramatically alter a molecule's characteristics. These modifications are often subtle yet profound, leading to significant improvements in a drug's overall profile.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ≈ 441 kJ mol⁻¹) and less susceptible to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[2]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs

| Compound Pair | Non-Fluorinated Analog (Half-life, t½ in min) | Fluorinated Analog (Half-life, t½ in min) | Fold Improvement | Reference |

| Cabozantinib Analog | Good | Improved | - | [3] |

| 2-Phenylcyclopropylmethylamine Analog | - | - | - | [3] |

Note: Specific half-life values were not provided in the source; "Good" and "Improved" indicate a qualitative enhancement in metabolic stability upon fluorination.

Lipophilicity (LogP)

Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is significantly affected by fluorination. The effect is highly context-dependent. While single fluorine atom substitutions can lead to a slight increase in lipophilicity, the introduction of more fluorine atoms or certain fluoroalkyl groups can surprisingly decrease it.[4] This modulation allows for the fine-tuning of a drug's solubility and membrane permeability.[2]

Table 2: Effect of Fluorination on LogP Values

| Compound Series | Non-Fluorinated Analog (LogP) | Fluorinated Analog(s) (LogP) | Change in LogP | Reference |

| 2-(Methylthio)pyridine | 1.69 | SCF₂H: 1.95 | +0.26 | [5] |

| SCF₃: 2.13 | +0.44 | [5] | ||

| 2-(Ethylthio)pyridine | 2.26 | SCH₂CF₂H: 2.26 | 0 | [5] |

| SCF₂CF₂H: 2.27 | +0.01 | [5] | ||

| SCH₂CF₃: 2.71 | +0.45 | [5] | ||

| SCF₂CF₃: 2.76 | +0.50 | [5] | ||

| Phenylcyclohexanes | - | Increasing fluorination lowers LogP | Decrease | [4] |

| Fluorocyclopropane vs. Cyclopropane | Lower | Higher | Increase | [3] |

Acidity and Basicity (pKa)

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[2] This modulation is crucial for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to the target protein. Generally, fluorination increases the acidity of acids and decreases the basicity of amines.

Table 3: Effect of Fluorination on pKa Values

| Compound Series | Non-Fluorinated Analog (pKa) | Fluorinated Analog (pKa) | Change in pKa | Reference |

| Cyclopropylamine (Predicted) | Higher | Lower | Decrease | [3] |

| Bicyclic Amines | - | α-CF₃ substitution significantly lowers pKa | Decrease | [6] |

| Saturated Heterocyclic Amines | - | Fluorination generally decreases pKa | Decrease | [7] |

Binding Affinity and Conformational Control

The introduction of fluorine can enhance a drug's binding affinity for its target protein through various mechanisms. The polarized C-F bond can participate in favorable electrostatic and dipolar interactions with the protein backbone or side chains.[8] Furthermore, fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing it to occupy similar spaces within a binding pocket while offering different electronic properties.[2]

Fluorination also plays a crucial role in conformational control. The gauche effect, an electrostatic interaction between adjacent electronegative atoms, can influence the torsional angles of a molecule, stabilizing a specific conformation that is more favorable for binding to the target.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the properties of fluorinated compounds in drug discovery.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

-

Test compound

-

Pooled human or other species liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) with an internal standard for quenching and analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding a quenching solution of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-